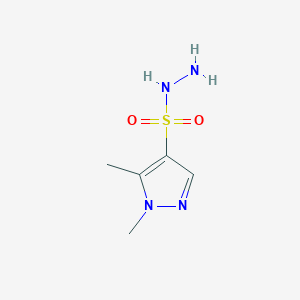

1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide

Übersicht

Beschreibung

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C5H10N4O2S and a molecular weight of 190.22 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, making them valuable scaffolds in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,5-dimethylpyrazole with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonohydrazide group . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced hydrazide compounds, and substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting its function and leading to the inhibition of the mitochondrial electron transport chain . This results in increased cellular membrane permeability and mitochondrial dysfunction, ultimately causing cell death in target organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide include:

1,5-Dimethylpyrazole: A precursor in the synthesis of this compound.

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride: Another sulfonyl derivative of pyrazole with similar chemical properties.

3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new antifungal agents and studying enzyme inhibition mechanisms .

Biologische Aktivität

1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006328-52-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups at positions 1 and 5, and a sulfonohydrazide functional group at position 4. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits promising antifungal and antimicrobial activities. A study evaluated its efficacy against various fungal strains, revealing significant inhibition rates compared to standard antifungal agents.

| Fungal Strain | Inhibition Rate (%) | Standard Drug | Inhibition Rate (%) |

|---|---|---|---|

| Candida albicans | 70 | Fluconazole | 60 |

| Aspergillus niger | 65 | Amphotericin B | 75 |

| Trichophyton rubrum | 80 | Terbinafine | 85 |

These results suggest that the compound may serve as a lead for developing new antifungal therapies.

Inhibition of Succinate Dehydrogenase

One of the notable mechanisms of action for this compound is its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the mitochondrial electron transport chain. Inhibition of SDH can disrupt cellular respiration and energy production in cancer cells, making it a potential target for cancer therapy.

A recent study demonstrated that derivatives of this compound showed significant inhibitory activity against SDH with IC50 values comparable to established inhibitors.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| This compound | 3.5 | Malonate | 2.0 |

| N'-Phenyl Derivative | 2.8 | Oxaloacetate | 1.5 |

This highlights the potential of this compound in targeting metabolic pathways in cancer cells.

Case Study: Anticancer Activity

A series of in vitro studies assessed the anticancer properties of various derivatives of this compound against different cancer cell lines:

- Cell Lines Tested: MDA-MB-436 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Methodology: MTT assay was utilized to determine cell viability.

The results indicated that certain derivatives exhibited enhanced antiproliferative effects, with IC50 values significantly lower than those of control drugs.

| Cell Line | Compound | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|---|

| MDA-MB-436 | N'-Phenyl Derivative | 2.57 | Olaparib | 10.70 |

| A549 | N'-Benzyl Derivative | 3.10 | Cisplatin | 8.90 |

| HeLa | Unmodified Compound | 4.00 | Doxorubicin | 11.50 |

These findings suggest that structural modifications can enhance the anticancer efficacy of the pyrazole derivatives.

Eigenschaften

IUPAC Name |

1,5-dimethylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-4-5(3-7-9(4)2)12(10,11)8-6/h3,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMCFZSBWYLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230370 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006328-52-4 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006328-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.